molecular formula C20H17F3N4O4 B2529259 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2415601-11-3

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No. B2529259
M. Wt: 434.375
InChI Key: SBBRVFMENCZFOM-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring and an imidazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Chemical Reactions Analysis

The chemical reactions involving pyrazole and imidazole compounds are diverse and depend on the specific substituents attached to these rings. For instance, imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Future Directions

The future directions in the research and development of pyrazole and imidazole derivatives could involve the synthesis of new compounds with potential biological activities, as well as further investigation of their mechanisms of action .

properties

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O4/c21-20(22,23)31-16-8-4-14(5-9-16)26-19(30)18(29)24-12-17(28)13-2-6-15(7-3-13)27-11-1-10-25-27/h1-11,17,28H,12H2,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBRVFMENCZFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

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